2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate
CAS No.: 652144-68-8
Cat. No.: VC3063564
Molecular Formula: C17H29NO4S
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652144-68-8 |
|---|---|
| Molecular Formula | C17H29NO4S |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 2-[(2S)-piperidin-2-yl]ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
| Standard InChI | InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3/t13-,14+,17-/m1/s1 |
| Standard InChI Key | AQLSUPYXLHXAKQ-JKIFEVAISA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OCC[C@@H]3CCCCN3)C |
| SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C |
Introduction
Structural Features and Properties
Component Analysis
2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate consists of two primary components: the (S)-enantiomer of 2-piperidineethanol and the (S)-10-camphorsulfonate anion. The former features a six-membered piperidine ring with a 2-hydroxyethyl substituent at position 2, creating the defining stereocenter that determines its synthetic utility .
The (S)-10-camphorsulfonate component derives from (S)-10-camphorsulfonic acid, which itself originates from naturally occurring (1S)-(+)-camphor. This bicyclic structure provides the molecular rigidity necessary for effective diastereomeric discrimination during the resolution process .
Stereochemical Relationships
The interaction between racemic 2-piperidineethanol and (S)-10-camphorsulfonic acid generates two distinct diastereomeric salts: (R)-2-piperidineethanol-(S)-10-camphorsulphonate and (S)-2-piperidineethanol-(S)-10-camphorsulphonate. These diastereomers possess different physical properties, particularly regarding solubility in various solvent systems, which forms the fundamental basis for their separation .
The exploitation of these differential physical properties through selective crystallization enables the isolation of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate from its diastereomeric counterpart, although the process presents significant practical challenges as detailed in subsequent sections.
Synthesis and Resolution Methodology
Resolution Procedure
The traditional synthesis of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate begins with racemic 2-piperidineethanol, which is treated with (S)-10-camphorsulfonic acid in a suitable solvent system, typically an ethanol-ether mixture. The resulting solution undergoes a carefully controlled crystallization process whereby the diastereomeric salts separate based on their differential solubility characteristics .
Practical Challenges
The resolution of 2-piperidineethanol using (S)-10-camphorsulfonic acid encounters several practical challenges that limit its efficiency. The primary difficulty arises from the similar physical properties of the diastereomeric salts, which leads to the previously mentioned tendency for racemic salt separation. This phenomenon necessitates multiple recrystallization steps to achieve enantiomeric excess values of approximately 95% .
Despite these challenges, the method has been successfully adapted for larger-scale applications, with literature reports indicating successful production of up to 12 kilograms of (R)-(−)-2-piperidineethanol using slightly modified procedures. This demonstrates the practical utility of the resolution approach, even with its inherent limitations .
Comparative Resolution Approaches
To better understand the efficiency of the 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate system, it is informative to examine related resolution processes using the same resolving agent. Table 1 presents comparative data on the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid in different solvent systems.
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid
| Solvent | Precipitate Fraction | Filtrate Fraction | ||
|---|---|---|---|---|
| % ee (Configuration) | Yield (%) | % ee (Configuration) | Yield (%) | |
| CH₂Cl₂ | 98 (R,R) | 25 | 73 (S,S) | 62 |
| THF | 3 (R,R) | 75 | 80 (S,S) | 20 |
Data compiled from resolution studies using 10 mmol of racemic substrate and 20 mmol of (1S)-(+)-10-camphorsulfonic acid .
While this data pertains to a different substrate, it illustrates the significant impact of solvent selection on resolution efficiency when using (S)-10-camphorsulfonic acid as the resolving agent. The dichloromethane system provides superior enantiomeric enrichment in the precipitate fraction compared to tetrahydrofuran, suggesting that similar solvent optimization might prove beneficial for the 2-piperidineethanol resolution process .
Applications in Synthetic Chemistry
Utility as a Synthetic Intermediate
The primary significance of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate lies in its role as an intermediate in accessing enantiomerically pure 2-piperidineethanol. Once isolated and converted back to the free amine through appropriate base treatment, the resolved (S)-2-piperidineethanol serves as a valuable chiral building block for numerous synthetic applications .
The N-protected aldehyde derivative of resolved 2-piperidineethanol, typically prepared via oxidation of the primary alcohol, represents a particularly versatile intermediate. Historical approaches utilized Swern oxidation for this transformation, although enzymatic methods using laccases with TEMPO as a mediator have also been developed. This aldehyde derivative serves as a key intermediate in the synthesis of various piperidine alkaloids and related natural products .
Derivatization Strategies
Following resolution through the camphorsulfonate salt, the freed (S)-2-piperidineethanol can undergo diverse functional group transformations to access a wide range of derivatives. Common transformations include:
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N-protection with suitable protecting groups (e.g., Boc, Cbz)
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Oxidation of the primary alcohol to the corresponding aldehyde
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Conversion to various leaving groups for subsequent substitution reactions
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Addition of organometallic reagents to the aldehyde derivative
These transformations provide access to a diverse array of chiral piperidine derivatives that serve as precursors to biologically active compounds and natural products .
Alternative Resolution Methods
Comparative Resolving Agents
While 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate represents a historically significant resolution approach, the challenges associated with this method have stimulated the development of alternative resolution strategies. Table 2 presents a comparison of various resolution methods reported for 2-piperidineethanol.
Table 2: Comparison of Resolution Methods for 2-Piperidineethanol
The development of these alternative methods underscores both the importance of enantiopure 2-piperidineethanol in synthetic applications and the ongoing challenges associated with its efficient preparation .
Resolution Efficiency Considerations
Several factors influence the efficiency of resolution processes involving 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate. These include:
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Solvent system selection and composition
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Temperature control during crystallization
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Concentration effects
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Stoichiometric ratio between substrate and resolving agent
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Seeding strategies to promote selective crystallization
Optimization of these parameters can significantly impact the practical utility of the resolution process, particularly for larger-scale applications. The challenging nature of the 2-piperidineethanol resolution using camphorsulfonic acid suggests that careful attention to these factors is essential for achieving acceptable results .
Synthetic Applications
The ultimate value of 2-(S)-(2-Hydroxyethyl)piperidine-(S)-10-camphorsulphonate lies in its role in providing access to enantiomerically pure 2-piperidineethanol, which serves as a versatile chiral building block for numerous synthetic targets. The resolved (S)-2-piperidineethanol enables the stereocontrolled construction of more complex molecular architectures, particularly in the synthesis of bioactive piperidine alkaloids and related compounds .
Examples of synthetic targets accessible from resolved 2-piperidineethanol include various natural products where the stereochemical information at the C-2 position of piperidine plays a critical role in determining biological activity. The versatile functionality present in this building block, particularly the hydroxyl group and secondary amine, provides multiple handles for further elaboration toward complex targets .
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